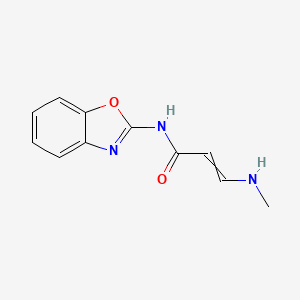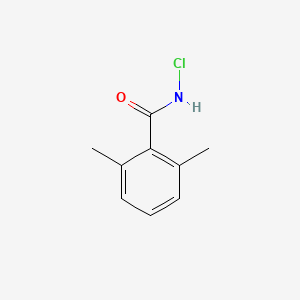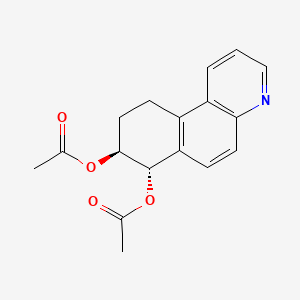![molecular formula C18H16N2O3 B14328721 N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline CAS No. 103769-08-0](/img/structure/B14328721.png)
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline is an organic compound with the molecular formula C18H16N2O3 It is characterized by the presence of a nitro group attached to a naphthalene ring, which is further connected to an aniline moiety through an ethoxy linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline typically involves the reaction of 4-nitronaphthol with 2-chloroethylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitronaphthol is replaced by the ethoxy group of 2-chloroethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the specific substitution reaction, such as nitroaniline, sulfoaniline, or haloaniline derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{2-[(4-Nitrophenyl)oxy]ethyl}aniline
- N-{2-[(4-Nitrobenzyl)oxy]ethyl}aniline
- N-{2-[(4-Nitrophenoxy)ethyl}aniline
Uniqueness
N-{2-[(4-Nitronaphthalen-1-yl)oxy]ethyl}aniline is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to similar compounds with phenyl or benzyl groups. The naphthalene ring can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
103769-08-0 |
|---|---|
Molekularformel |
C18H16N2O3 |
Molekulargewicht |
308.3 g/mol |
IUPAC-Name |
N-[2-(4-nitronaphthalen-1-yl)oxyethyl]aniline |
InChI |
InChI=1S/C18H16N2O3/c21-20(22)17-10-11-18(16-9-5-4-8-15(16)17)23-13-12-19-14-6-2-1-3-7-14/h1-11,19H,12-13H2 |
InChI-Schlüssel |
STXPUHITJKAFQG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NCCOC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14328650.png)
![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)
![1-Octyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14328672.png)


![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)






![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
